molecular formula C12H15F2NO B2740203 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol CAS No. 414877-37-5

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol

Cat. No.: B2740203
CAS No.: 414877-37-5
M. Wt: 227.255
InChI Key: FQQLIVFCYSBCBI-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol (1-DFMP) is a compound of interest to scientists due to its potential applications in pharmaceuticals and biochemistry. It is a structural isomer of 1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol (1-DCMP), and has been studied extensively for its unique properties.

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Research has shown that arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in the pharmacophoric groups present in antipsychotic agents. These compounds, exemplified by "1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol," have been studied for their potency and selectivity in binding affinity at D2-like receptors. The synthesis and evaluation of these compounds indicate that the composite structure of arylalkyl moieties contributes significantly to selectivity and potency at D2-like receptors, although the predictability of specific effects of the arylalkyl moieties is limited (Sikazwe et al., 2009).

Chemical Synthesis and Biological Activities

Further investigations into the chemistry and pharmacology of piperazine derivatives, which include compounds like "this compound," have revealed their significance in developing new therapeutic agents. Studies have covered various aspects, including the synthesis of stereochemically complex molecules and their pharmacological evaluations. These studies contribute to understanding the structural requirements for biological activity and offer insights into the design of new drugs with potential therapeutic applications (Brine et al., 1997).

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQLIVFCYSBCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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